molecular formula C8H13Cl2N B2704039 1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine CAS No. 647824-95-1

1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine

Cat. No.: B2704039
CAS No.: 647824-95-1
M. Wt: 194.1
InChI Key: HOZDTKKBQIMQPJ-UHFFFAOYSA-N
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Description

1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine is a chemical compound with the molecular formula C8H13Cl2N. It is characterized by the presence of a dichlorocyclopropyl group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine typically involves the reaction of 2,2-dichlorocyclopropylmethanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group can interact with enzymes and receptors, leading to various biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2-Dichlorocyclopropyl)methyl]piperidine
  • 1-[(2,2-Dichlorocyclopropyl)methyl]morpholine
  • 1-[(2,2-Dichlorocyclopropyl)methyl]azetidine

Uniqueness

1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2N/c9-8(10)5-7(8)6-11-3-1-2-4-11/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZDTKKBQIMQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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